(Z)-but-2-enedioate;4-N-(5-fluoro-6-methoxy-4-methylquinolin-8-yl)pentane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-but-2-enedioate;4-N-(5-fluoro-6-methoxy-4-methylquinolin-8-yl)pentane-1,4-diamine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a quinoline moiety, a fluorine atom, and a methoxy group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioate;4-N-(5-fluoro-6-methoxy-4-methylquinolin-8-yl)pentane-1,4-diamine involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline derivative is then subjected to a series of reactions, including fluorination, methoxylation, and alkylation, to introduce the desired functional groups. The final step involves the coupling of the quinoline derivative with (Z)-but-2-enedioate under specific reaction conditions to obtain the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-but-2-enedioate;4-N-(5-fluoro-6-methoxy-4-methylquinolin-8-yl)pentane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .
Scientific Research Applications
Chemistry
In chemistry, (Z)-but-2-enedioate;4-N-(5-fluoro-6-methoxy-4-methylquinolin-8-yl)pentane-1,4-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to investigate the mechanisms of various biological processes .
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its quinoline moiety is known for its pharmacological activities, and modifications to its structure can lead to the development of new drugs with improved efficacy and safety profiles .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as materials science and nanotechnology .
Mechanism of Action
The mechanism of action of (Z)-but-2-enedioate;4-N-(5-fluoro-6-methoxy-4-methylquinolin-8-yl)pentane-1,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-N-(5-fluoro-6-methoxy-4-methylquinolin-8-yl)pentane-1,4-diamine: A closely related compound with similar structural features but lacking the (Z)-but-2-enedioate moiety.
N4-(5-Fluoro-6-methoxy-4-methylquinolin-8-yl)pentane-1,4-diamine: Another similar compound with slight variations in the functional groups.
Uniqueness
The uniqueness of (Z)-but-2-enedioate;4-N-(5-fluoro-6-methoxy-4-methylquinolin-8-yl)pentane-1,4-diamine lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H24FN3O5-2 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(Z)-but-2-enedioate;4-N-(5-fluoro-6-methoxy-4-methylquinolin-8-yl)pentane-1,4-diamine |
InChI |
InChI=1S/C16H22FN3O.C4H4O4/c1-10-6-8-19-16-12(20-11(2)5-4-7-18)9-13(21-3)15(17)14(10)16;5-3(6)1-2-4(7)8/h6,8-9,11,20H,4-5,7,18H2,1-3H3;1-2H,(H,5,6)(H,7,8)/p-2/b;2-1- |
InChI Key |
ZVBYPMXZXZQHSW-BTJKTKAUSA-L |
Isomeric SMILES |
CC1=C2C(=C(C=C(C2=NC=C1)NC(C)CCCN)OC)F.C(=C\C(=O)[O-])\C(=O)[O-] |
Canonical SMILES |
CC1=C2C(=C(C=C(C2=NC=C1)NC(C)CCCN)OC)F.C(=CC(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.